molecular formula C17H16ClN3O2S B11266118 N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11266118
M. Wt: 361.8 g/mol
InChI Key: XWYWFVCNCBLEID-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a sulfonamide group, a phenyl group, and a 2-chlorophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Sulfonamide Formation: The pyrazole derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Substitution Reactions: The final step involves the substitution of the hydrogen atoms on the pyrazole ring with the 2-chlorophenyl and phenyl groups using appropriate reagents like phenylboronic acid and 2-chlorophenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents like nitro, alkyl, or halogen groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(2-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
  • N-(2-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Uniqueness: N-(2-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interaction with biological targets compared to its bromine or fluorine analogs. This uniqueness can result in different pharmacological profiles and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H16ClN3O2S/c1-12-17(13(2)21(19-12)14-8-4-3-5-9-14)24(22,23)20-16-11-7-6-10-15(16)18/h3-11,20H,1-2H3

InChI Key

XWYWFVCNCBLEID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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